molecular formula C13H10ClNO B1392217 4-(4-Chlorobenzoyl)-2-methylpyridine CAS No. 1187169-49-8

4-(4-Chlorobenzoyl)-2-methylpyridine

Cat. No.: B1392217
CAS No.: 1187169-49-8
M. Wt: 231.68 g/mol
InChI Key: XHGHKKCLQUTDDM-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonded Supramolecular Association

In a study on hydrogen-bonded supramolecular association in organic acid–base salts, researchers explored the crystal structures of compounds assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids, including 4-chlorobenzoic acid. These compounds, which involve 4-methylpyridine, a close relative of 4-(4-Chlorobenzoyl)-2-methylpyridine, demonstrated significant supramolecular architectures due to extensive hydrogen bonds and other noncovalent interactions (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Corrosion Inhibition

Research on 2-amino-4-methylpyridine (AMP), closely related to this compound, showed its effectiveness in inhibiting mild steel corrosion in acidic conditions. This study highlighted the potential of such compounds in corrosion protection, which can be relevant for this compound (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Electrophoretic Separation

Another study utilized 2-, 3-, and 4-substituted methylpyridines to investigate the impact of pH on their separation in free solution capillary electrophoresis. This research is pertinent to understanding the behavior of similar compounds, including this compound, in analytical chemistry applications (Wren, 1991).

Remote Controlled Nucleophilicity

The study on the nucleophilicity of lithiated C α-substituted 4-methylpyridines, which are structurally related to this compound, revealed interesting insights into their behavior towards electrophiles. This research has implications for the synthesis and reactions of similar compounds (Anders, Opitz, & Bauer, 1991).

Fluorescent Labeling in Quantitative Analysis

α,β-Unsaturated carbonyl compounds and 2-methylpyridines, similar to this compound, were studied for their use as fluorescent labeling reagents in the quantitative analysis of carnitine, suggesting a potential application in biochemical and medical research (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

Cognitive Drug Synthesis

Research on the synthesis of 2-Fluoro-4-methylpyridine, a compound related to this compound, was conducted for its use in creating cognition-enhancing drugs. This indicates potential pharmaceutical applications for related compounds (Pesti et al., 2000).

Biochemical Analysis

Biochemical Properties

4-(4-Chlorobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with 4-chlorobenzoyl CoA dehalogenase, an enzyme that catalyzes the hydrolysis of 4-chlorobenzoyl CoA to 4-hydroxybenzoyl CoA and chloride . This interaction is crucial for the dehalogenation process, which is essential for the metabolism of chlorinated aromatic compounds.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the degradation of chlorinated compounds, thereby impacting cellular detoxification processes . Additionally, it may alter gene expression patterns related to metabolic pathways, leading to changes in cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as a substrate for 4-chlorobenzoyl CoA ligase, which catalyzes the formation of 4-chlorobenzoyl CoA from 4-chlorobenzoate, CoA, and ATP . This reaction is followed by the dehalogenation of 4-chlorobenzoyl CoA by 4-chlorobenzoyl CoA dehalogenase, resulting in the formation of 4-hydroxybenzoyl CoA . These interactions highlight the compound’s role in enzyme-mediated biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-chlorobenzoyl CoA, a derivative of the compound, undergoes hydrolytic dehalogenation, leading to the formation of 4-hydroxybenzoyl CoA . This process can impact the compound’s efficacy and its role in biochemical reactions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification of chlorinated compounds. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to the degradation of chlorinated aromatic compounds. The compound is metabolized through a pathway that includes the formation of 4-chlorobenzoyl CoA, followed by its dehalogenation to 4-hydroxybenzoyl CoA . This metabolic route is essential for the detoxification and breakdown of chlorinated compounds in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can influence its biochemical activity and interactions with target biomolecules . Understanding these transport mechanisms is vital for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

(4-chlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-8-11(6-7-15-9)13(16)10-2-4-12(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGHKKCLQUTDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.